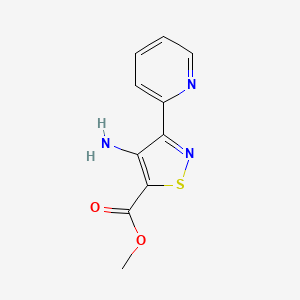

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate

Description

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate (CAS: 1338651-63-0) is a heterocyclic compound featuring an isothiazole core substituted with an amino group at position 4, a pyridin-2-yl moiety at position 3, and a methyl ester at position 3. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and agrochemical research. The compound’s reactivity is influenced by the electron-withdrawing ester group and the electron-donating amino group, enabling diverse functionalization pathways .

Key safety precautions for handling this compound include avoiding inhalation of dust/particulates (P260, P261), preventing skin/eye contact (P262, P280), and maintaining storage conditions in a dry, cool environment (P233, P235) .

Properties

IUPAC Name |

methyl 4-amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-15-10(14)9-7(11)8(13-16-9)6-4-2-3-5-12-6/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIMXPTYMBHEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NS1)C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and methyl chloroformate in the presence of a base to form the isothiazole ring . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Restored amino derivatives.

Substitution: Various substituted pyridinyl derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives of isothiazoles have been shown to exhibit selective cytotoxicity towards leukemia and breast cancer cells. A study indicated that certain derivatives of methyl isothiazoles possess IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs .

-

Antimicrobial Properties :

- Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate has been evaluated for its antimicrobial activities. Compounds with similar thiazole structures have been reported to inhibit the growth of various bacteria and fungi, indicating this compound's potential as an antimicrobial agent.

- HIV Inhibition :

Agrochemical Applications

- Herbicidal Activity :

- The structural characteristics of this compound suggest potential use in herbicides. Compounds with similar functional groups have shown effectiveness in controlling weed species through mechanisms that disrupt plant growth pathways.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group, thiazole ring | Anticancer, Antimicrobial |

| 5-Amino-2-(trifluoromethyl)pyridine | Trifluoromethyl group | Antimicrobial |

| 4-Methylthiazol-5-carboxylic acid | Thiazole ring | Anticancer |

| 3-Chloro-5-trifluoromethylpyridine | Chlorine and trifluoromethyl groups | Herbicidal |

Antiproliferative Activity Case Study

A study on various derivatives of methyl isothiazoles revealed that certain compounds exhibited significant antiproliferative activity against human leukemia cell lines. The most active derivative showed an IC50 value approximately two times lower than conventional treatments, indicating its potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate (CAS: 1823182-74-6)

This analogue replaces the pyridin-2-yl group with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The addition of chlorine and trifluoromethyl groups enhances lipophilicity and metabolic stability but introduces greater environmental and health risks. Key differences include:

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Derivatives

These thiazole-based analogues (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) differ in the heterocyclic core (thiazole vs. isothiazole) and substituent positions. Key distinctions:

- Electronic Properties : The thiazole ring’s sulfur atom at position 1 (vs. isothiazole’s sulfur at position 2) alters aromaticity and dipole moments, affecting binding affinity in biological targets .

- Synthetic Routes : Thiazole derivatives are synthesized via Hantzsch thiazole condensation, whereas isothiazoles often require oxidative cyclization of thioamides .

Physicochemical and Hazard Profile Comparison

| Property | Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate | Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate | Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate |

|---|---|---|---|

| Molecular Weight | 249.27 g/mol | 351.72 g/mol | 248.29 g/mol |

| Lipophilicity (LogP) | ~1.2 (estimated) | ~2.8 (CF₃ enhances lipophilicity) | ~1.5 |

| Hazard Codes | H302, H315 | H301, H314, H413 | H302, H319 |

| Storage Conditions | Dry, cool, inert atmosphere (P233, P235) | Dry, inert gas, avoid water (P223, P231 + P232) | Ventilated, room temperature (P403) |

| Key Applications | Medicinal chemistry intermediates | Agrochemical precursors | Kinase inhibitors |

Biological Activity

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate (CAS No. 1338651-63-0) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an isothiazole ring with a pyridinyl substitution and an amino group. Its molecular formula is with a molecular weight of 235.26 g/mol. The compound's unique structure allows it to engage with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves the condensation of 2-aminopyridine with carbon disulfide and methyl chloroformate under basic conditions. This reaction forms the isothiazole ring, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown effectiveness against various bacterial strains, including Mycobacterium abscessus, which is known for its resistance to conventional antibiotics . The mechanism of action appears to involve the inhibition of bacterial enzyme systems, disrupting metabolic processes essential for bacterial survival.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound has been explored as an enzyme inhibitor, particularly in the context of kinases involved in cancer progression. Its ability to selectively inhibit certain kinases could make it a valuable tool in targeted cancer therapies .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with target enzymes, altering their activity and affecting downstream signaling pathways.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells by activating apoptotic pathways.

- Disruption of Bacterial Metabolism : By inhibiting key metabolic enzymes in bacteria, it prevents their growth and replication.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols, including cyclization reactions and Biginelli-type condensations. For example, ethyl 4-amino-3-aryl-2-imino-4-thiazoline-5-carboxylates (precursors) are condensed with allyl isothiocyanate, followed by cyclization in polyphosphoric acid to form fused heterocyclic systems . Solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., KOH or polyphosphoric acid) significantly affect reaction kinetics and yield. Comparative studies suggest that optimized conditions reduce byproducts like unreacted thioureas .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm and isothiazole NH₂ at δ 5.0–6.0 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment, using C18 columns and acetonitrile/water mobile phases .

- FTIR : Peaks at 1680–1700 cm⁻¹ (ester C=O) and 3300–3400 cm⁻¹ (NH₂ stretching) validate functional groups .

Q. What are the common biological targets or activities associated with this scaffold?

Analogous isothiazole-pyridine hybrids exhibit enzyme inhibition (e.g., phosphoinositide 3-kinase) and antimicrobial activity. The pyridine moiety enhances binding to hydrophobic enzyme pockets, while the isothiazole ring contributes to redox-modulating properties . Specific activity data for this compound is limited, but related derivatives show IC₅₀ values in the µM range for kinase targets .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

Discrepancies often arise from solvent effects or tautomerism. For example, NH₂ protons may appear broadened in DMSO-d₆ due to hydrogen bonding. Use deuterated chloroform for sharper signals and compare with computational models (DFT-based NMR predictions). Cross-validation with mass spectrometry (HRMS) ensures correct molecular ion peaks . For crystallographic ambiguities, single-crystal X-ray diffraction is definitive .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?

Stability studies indicate susceptibility to ester hydrolysis in aqueous media. Strategies include:

- Prodrug modification : Replace the methyl ester with tert-butyl or benzyl esters to delay hydrolysis .

- Buffer optimization : Use phosphate-buffered saline (pH 7.4) with 1–5% DMSO to maintain solubility without accelerating degradation .

- Lyophilization : Store as a lyophilized powder at -20°C to extend shelf life .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and pharmacokinetic properties?

Bromine or chlorine at the pyridine ring’s 4-position enhances lipophilicity (logP increases by ~0.5 units) and membrane permeability. For example, 4-bromo analogs show 2-fold higher cellular uptake in cancer cell lines compared to unsubstituted derivatives . However, bulky substituents may reduce solubility, necessitating formulation adjustments (e.g., nanoemulsions) .

Q. What computational tools are effective for predicting binding modes of this compound with kinase targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) combined with MD simulations (AMBER) can model interactions. The pyridine nitrogen often forms hydrogen bonds with catalytic lysine residues (e.g., PI3Kγ), while the isothiazole ring engages in π-π stacking with hydrophobic pockets . Validate predictions with mutagenesis studies or SPR-based binding assays .

Methodological Considerations

Q. How to address low yields in the final cyclization step of the synthesis?

Low yields (<40%) may result from incomplete ring closure. Remedies include:

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves yields by 15–20% .

- Catalyst screening : Transition metals (e.g., CuI) or Lewis acids (e.g., ZnCl₂) can accelerate cyclization .

Q. What analytical workflows resolve impurities in batch synthesis?

- LC-MS : Identify impurities via molecular ion peaks (e.g., unreacted intermediates or oxidation byproducts).

- Preparative HPLC : Isolate impurities using gradient elution (10–90% acetonitrile) for structural elucidation .

- Elemental analysis : Confirm stoichiometry discrepancies caused by persistent impurities .

Data Contradiction Analysis

Q. How to reconcile divergent biological activity reports across studies?

Variations often stem from assay conditions (e.g., cell line specificity or serum concentration). For example, PI3K inhibition may vary 10-fold between adherent vs. suspension cell cultures . Standardize protocols using reference inhibitors (e.g., LY294002 for PI3K) and report IC₅₀ values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.